Azathioprine
Overview
Description
Azathioprine is an immunosuppressant that prevents the immune system from damaging healthy cells and tissues . It is used to prevent organ rejection after a transplant and also treats rheumatoid arthritis . It belongs to the group of medicines known as immunosuppressive agents .
Synthesis Analysis
Azathioprine is synthesized through a series of steps involving oxalic acid diethyl ester and Monomethylamine gas . The synthetic method includes cyclization, chlorination, nitrification, and condensation . Another study mentioned the synthesis of azathioprine loaded magnetic solid lipid nanoparticles for the diagnosis and treatment of cancer cells .Molecular Structure Analysis
Azathioprine has a molecular formula of C9H7N7O2S and a molecular weight of 277.26 .Chemical Reactions Analysis
Azathioprine is a prodrug, approximately 30 percent protein-bound . It is metabolized to its principal metabolite, 6-mercaptopurine (6-MP), which is formed by the action of glutathione in red blood cells .Physical And Chemical Properties Analysis
Azathioprine has a molecular weight of 277.26 and is soluble in DMSO . It is supplied as yellow round tablets .Scientific Research Applications
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Autoimmune Pancreatitis
- Summary of the application : Azathioprine (AZA) is used as a maintenance treatment for autoimmune pancreatitis (AIP). It has been reported to be effective in preventing relapse and maintaining remission .
- Methods of application : AZA is administered to patients who have shown a relapse in AIP after initial steroid treatment, experienced steroid weaning failure, or those who relapsed during remission .
- Results or outcomes : In a meta-analysis, 14 out of 73 (19.2%) patients receiving AZA for refractory AIP relapsed. Meanwhile, 14 out of 47 (29.8%) patients without AZA experienced relapse .
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Immune-mediated Thrombotic Thrombocytopenic Purpura
- Summary of the application : Azathioprine has been used for relapse prevention in patients with immune-mediated thrombotic thrombocytopenic purpura (iTTP) in clinical remission .
- Methods of application : Patients with iTTP in clinical remission were treated with azathioprine for at least one month, which is the time required for azathioprine to be effective .
- Results or outcomes : The primary efficacy outcome was the cumulative incidence of clinical relapse occurring during azathioprine treatment .
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Rheumatoid Arthritis
- Summary of the application : Azathioprine is used to reduce signs and symptoms of rheumatoid arthritis, such as joint swelling, pain, tiredness, and duration of morning stiffness .
- Methods of application : Azathioprine is available in 50 mg tablets. The dose is usually one to two tablets each day taken once or on a twice-daily schedule .
- Results or outcomes : It can take up to 8-12 weeks after you start taking azathioprine for you to see improvement in your arthritis .
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Crohn’s Disease
- Summary of the application : Azathioprine is used to control severe active Crohn’s disease, usually as an ‘add on’ treatment to supplement the main disease modifying drug (DMARD) or to enable the reduction of regular steroid treatment .
- Methods of application : Azathioprine is taken orally, typically once daily, sometimes twice daily .
- Results or outcomes : Azathioprine therapy is more effective than placebo for maintenance of remission in Crohn’s disease .
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Ulcerative Colitis
- Summary of the application : Azathioprine is used to reduce irritation and swelling (inflammation) in the intestines. It also decreases the long-term need for steroids, for that reason, it is sometimes referred to as a “steroid-sparing” drug .
- Methods of application : Azathioprine is taken orally, typically once daily, sometimes twice daily .
- Results or outcomes : Azathioprine therapy is more effective than placebo for maintenance of remission in ulcerative colitis .
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Systemic Lupus Erythematosus
- Summary of the application : Azathioprine is used as an immunosuppressant to treat systemic lupus erythematosus (SLE). It works by suppressing the blood cells that cause inflammation .
- Methods of application : Azathioprine is administered orally, typically once daily, sometimes twice daily .
- Results or outcomes : The effectiveness of azathioprine in treating SLE varies among individuals. It can help control the disease and reduce the need for steroids .
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Inflammatory Bowel Disease
- Summary of the application : Azathioprine and thiopurine are widely used for induction and maintenance of remission in steroid-dependent patients with inflammatory bowel disease (IBD) .
- Methods of application : Patients who received thiopurine as part of routine care underwent chart review of demographics, disease activity, medication dosing, metabolite levels, and adverse events .
- Results or outcomes : Therapeutic drug monitoring (TDM) of thiopurine metabolites improves clinical outcomes through dose optimization and toxicity monitoring .
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Renal Transplant Rejection
- Summary of the application : Azathioprine is indicated to prevent renal transplant rejection .
- Methods of application : The dosage and administration of Azathioprine would be determined by a healthcare provider based on the patient’s condition and response to treatment .
- Results or outcomes : The effectiveness of Azathioprine in preventing renal transplant rejection varies among individuals .
-
Multiple Sclerosis
- Summary of the application : Azathioprine has been proposed as a biomarker for a variety of diseases such as multiple sclerosis .
- Methods of application : The methods of application would be determined by a healthcare provider based on the patient’s condition and response to treatment .
- Results or outcomes : The effectiveness of Azathioprine in treating multiple sclerosis varies among individuals .
-
Alzheimer’s Disease
- Summary of the application : Azathioprine has been proposed as a biomarker for a variety of diseases such as Alzheimer’s disease .
- Methods of application : The methods of application would be determined by a healthcare provider based on the patient’s condition and response to treatment .
- Results or outcomes : The effectiveness of Azathioprine in treating Alzheimer’s disease varies among individuals .
-
Cardiac Ischemia
- Summary of the application : Azathioprine has been proposed as a biomarker for a variety of diseases such as cardiac ischemia .
- Methods of application : The methods of application would be determined by a healthcare provider based on the patient’s condition and response to treatment .
- Results or outcomes : The effectiveness of Azathioprine in treating cardiac ischemia varies among individuals .
-
Colorectal Cancer
- Summary of the application : Azathioprine has been proposed as a biomarker for a variety of diseases such as colorectal cancer .
- Methods of application : The methods of application would be determined by a healthcare provider based on the patient’s condition and response to treatment .
- Results or outcomes : The effectiveness of Azathioprine in treating colorectal cancer varies among individuals .
Safety And Hazards
properties
IUPAC Name |
6-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-7H-purine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N7O2S/c1-15-4-14-7(16(17)18)9(15)19-8-5-6(11-2-10-5)12-3-13-8/h2-4H,1H3,(H,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEKQMALGUDUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N7O2S | |
Record name | AZATHIOPRINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19837 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55774-33-9 (hydrochloride salt) | |
Record name | Azathioprine [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID4020119 | |
Record name | Azathioprine | |
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Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Azathioprine appears as pale yellow crystals or yellowish powder. Decomposes at 243-244 °C. Used for the treatment of rheumatoid arthritis. A known carcinogen., Solid | |
Record name | AZATHIOPRINE | |
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Record name | Azathioprine | |
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Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 73 °F (NTP, 1992), Insoluble, Very slightly soluble in ethanol and chloroform; sparingly soluble in dilute mineral acids; soluble in dilute alkali solutions, Insoluble in water, 1.07e+00 g/L | |
Record name | SID26670994 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | AZATHIOPRINE | |
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Record name | Azathioprine | |
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Record name | Azathioprine | |
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Mechanism of Action |
Azathioprine's mechanism of action is not entirely understood but it may be related to inhibition of purine synthesis, along with inhibition of B and T cells. 6-thioguanine triphosphate, a metabolite of azathioprine, modulates activation of rac1 when costimulated with CD28, inducing T cell apoptosis. This may be mediated through rac1's action on mitogen-activated protein kinase, NF-kappaB., Following exposure to nucleophiles ... azathioprine is cleaved to 6-mercaptopurine which, in turn, is converted to additional metabolites that inhibit de novo purine synthesis. 6-Thio-IMP, a fraudulent nucleotide, is converted to 6-thio-GMP and finally to 6-thio-GTP, which is incorporated into DNA and gene translation is inhibited. Cell proliferation is prevented, inhibiting a variety of lymphocyte functions., Azathioprine (AZA), one of the antimetabolite drugs, is a purine analog that is more potent than the prototype 6-mercaptopurine, as an inhibitor of cell replication. Immunosuppression likely occurs because of the ability of the drug to inhibit purine biosynthesis. ... Although T-cell functions are the primary targets for this drug, inhibition of /(natural killer cells)/ NK function and macrophage activities has also been reported., Azathioprine inhibits DNA synthesis and, as a purine antimetabolite, exerts its effect on activated lymphocytes, which requires purines during their proliferative phase. It inhibits both cellular and humoral responses, but does not interfere with phagocytosis or interferon production. It is a nonspecific cytotoxic agent. Its immunosuppressive effect is believed to be due to mercaptopurine, to which it is metabolized., The exact mechanism of immunosuppressive action is unknown since the exact mechanism of the immune response itself is complex and not completely understood. The immunosuppressive effects of azathioprine involve a greater suppression of delayed hypersensitivity and cellular cytotoxicity tests than of antibody responses. Azathioprine antagonizes purine metabolism and may inhibit synthesis of DNA, RNA, and proteins; it may also interfere with cellular metabolism and inhibit mitosis., For more Mechanism of Action (Complete) data for AZATHIOPRINE (6 total), please visit the HSDB record page. | |
Record name | Azathioprine | |
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Product Name |
Azathioprine | |
Color/Form |
Pale yellow crystals from 50% aq acetone | |
CAS RN |
446-86-6 | |
Record name | AZATHIOPRINE | |
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Melting Point |
469 to 471 °F (decomposes) (NTP, 1992), dec 243-244 °C, 243.5 °C | |
Record name | AZATHIOPRINE | |
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Record name | Azathioprine | |
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Synthesis routes and methods
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